molecular formula C16H16Br2O4 B189227 4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl CAS No. 200943-34-6

4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl

Cat. No. B189227
M. Wt: 432.1 g/mol
InChI Key: STGQFNXNKBUBOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

'4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl', commonly known as 'DBTMB', is a chemical compound that belongs to the class of biphenyl derivatives. It is a synthetic compound that has been widely used in scientific research applications due to its unique chemical properties.

Mechanism Of Action

The mechanism of action of 'DBTMB' is not fully understood. However, it is believed to interact with biological molecules such as proteins and nucleic acids. It has been shown to bind to DNA and inhibit the activity of certain enzymes. 'DBTMB' has also been shown to induce apoptosis in cancer cells by activating caspase enzymes.

Biochemical And Physiological Effects

'DBTMB' has been shown to have biochemical and physiological effects in various cell types. It has been shown to induce cell death in cancer cells by activating caspase enzymes. Additionally, 'DBTMB' has been shown to inhibit the activity of certain enzymes and bind to DNA. These effects suggest that 'DBTMB' could be a potential therapeutic agent for the treatment of cancer and other diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 'DBTMB' in lab experiments include its unique chemical properties, which make it a versatile compound for various applications such as catalysis, sensing, and imaging. Additionally, 'DBTMB' has been shown to have potential therapeutic applications in the treatment of cancer and other diseases.
The limitations of using 'DBTMB' in lab experiments include its toxicity and potential side effects. 'DBTMB' has been shown to induce cell death in cancer cells, but it could also have negative effects on healthy cells. Additionally, the mechanism of action of 'DBTMB' is not fully understood, which could limit its potential therapeutic applications.

Future Directions

There are several future directions for the use of 'DBTMB' in scientific research. One potential direction is the development of new metal complexes for catalysis, sensing, and imaging applications. Additionally, 'DBTMB' could be used as a probe for studying protein-protein interactions and as a fluorescent tag for imaging cells. Another potential direction is the development of new therapeutic agents based on the chemical structure of 'DBTMB'. Further research is needed to fully understand the mechanism of action of 'DBTMB' and its potential therapeutic applications.

Synthesis Methods

The synthesis of 'DBTMB' involves the reaction of 4-bromoanisole and 2,2',5,5'-tetrabromo-biphenyl in the presence of a strong base such as potassium tert-butoxide. The reaction takes place in an aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The final product is obtained by recrystallization from a suitable solvent.

Scientific Research Applications

'DBTMB' has been widely used in scientific research due to its unique chemical properties. It has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis, sensing, and imaging. 'DBTMB' has also been used as a building block in the synthesis of organic semiconductors for electronic devices. Additionally, 'DBTMB' has been used as a probe for studying protein-protein interactions and as a fluorescent tag for imaging cells.

properties

CAS RN

200943-34-6

Product Name

4,4'-Dibromo-2,2',5,5'-tetramethoxybiphenyl

Molecular Formula

C16H16Br2O4

Molecular Weight

432.1 g/mol

IUPAC Name

1-bromo-4-(4-bromo-2,5-dimethoxyphenyl)-2,5-dimethoxybenzene

InChI

InChI=1S/C16H16Br2O4/c1-19-13-7-11(17)15(21-3)5-9(13)10-6-16(22-4)12(18)8-14(10)20-2/h5-8H,1-4H3

InChI Key

STGQFNXNKBUBOA-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Br)OC)OC)Br

Canonical SMILES

COC1=CC(=C(C=C1C2=CC(=C(C=C2OC)Br)OC)OC)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.